5-(bromomethyl)-1,1-difluorospiro[2.4]heptane
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Overview
Description
5-(bromomethyl)-1,1-difluorospiro[24]heptane is a unique organic compound characterized by its spirocyclic structure The presence of bromomethyl and difluoro groups in its molecular framework makes it an interesting subject for various chemical studies
Preparation Methods
The synthesis of 5-(bromomethyl)-1,1-difluorospiro[2.4]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cycloalkanes and halogenated compounds.
Reaction Conditions: The reaction conditions often include the use of catalysts like palladium or nickel to facilitate the formation of the spirocyclic structure.
Synthetic Routes: One common synthetic route involves the cycloalumination of methylenecyclopropanes followed by bromination.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(bromomethyl)-1,1-difluorospiro[2.4]heptane undergoes various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to yield hydrocarbons.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions include spirocyclic alcohols, ketones, and various substituted derivatives.
Scientific Research Applications
5-(bromomethyl)-1,1-difluorospiro[2.4]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1,1-difluorospiro[2.4]heptane involves its interaction with various molecular targets:
Comparison with Similar Compounds
5-(bromomethyl)-1,1-difluorospiro[2.4]heptane can be compared with other similar compounds:
Similar Compounds: Compounds like spiro[3.3]heptane and spiro[2.4]heptane derivatives.
Uniqueness: The presence of both bromomethyl and difluoro groups in 5-(bromomethyl)-1,1-difluorospiro[2
Properties
IUPAC Name |
6-(bromomethyl)-2,2-difluorospiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2/c9-4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFDGFNUKKFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CBr)CC2(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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